Product packaging for Cyclobenzaprine-d3 N-Oxide(Cat. No.:)

Cyclobenzaprine-d3 N-Oxide

Cat. No.: B563378
M. Wt: 294.4 g/mol
InChI Key: CWVULMRJHWMZLY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobenzaprine-d3 N-Oxide, with CAS Number 1189877-07-3 , is a deuterated form of a major oxidative metabolite of Cyclobenzaprine . It is supplied as a high-purity chemical reference standard intended for research and analytical applications. This compound is specifically designed for use in mass spectrometry-based assays, where the deuterated atoms serve as an internal standard to ensure accurate quantification. Its primary applications support pharmaceutical development and quality control, including analytical method development (AMD), method validation (AMV), and quality controlled (QC) applications for processes like Abbreviated New Drug Application (ANDA) submissions . The molecular formula is C20H18D3NO, and it has a molecular weight of 294.41 . As a metabolite, it plays a key role in studying the drug metabolism and pharmacokinetic profile of its parent drug, Cyclobenzaprine, a muscle relaxant . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO B563378 Cyclobenzaprine-d3 N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVULMRJHWMZLY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Labeling

Strategies for the Synthesis of N-Oxide Analogs of Cyclobenzaprine (B1214914)

The conversion of the tertiary amine in cyclobenzaprine to its corresponding N-oxide is a key synthetic step. This transformation can be achieved through several oxidative strategies.

The oxidation of tertiary amines to amine oxides is a well-established transformation in organic chemistry. wikipedia.org For a substrate like cyclobenzaprine, which contains a tertiary aliphatic amine, several oxidative methods are applicable.

Commonly, strong oxidizing agents are employed. Hydrogen peroxide (H₂O₂) is a frequent choice, used either alone or in the presence of a catalyst. wikipedia.orggoogle.com Studies have shown that various tertiary amines can be efficiently oxidized to their N-oxides with H₂O₂. researchgate.netias.ac.in Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid are also effective reagents for this purpose. wikipedia.org

Catalytic systems can enhance the efficiency and selectivity of the N-oxidation. For instance, tungsten-exchanged hydroxyapatite (B223615) (W/HAP) has been used as a catalyst with hydrogen peroxide to produce N-oxides in high yields under environmentally conscious conditions. ias.ac.in Similarly, platinum(II) complexes can catalyze the oxidation of tertiary amines using H₂O₂ under mild conditions. researchgate.net

Forced degradation studies of cyclobenzaprine have confirmed that the tertiary amine group is susceptible to oxidation, leading to the formation of Cyclobenzaprine N-Oxide. rsc.org This metabolite has also been identified in biological systems, where the transformation is catalyzed by cytochrome P-450 monooxygenases. nih.govnih.govmedchemexpress.com

Table 1: Common Oxidative Methods for Tertiary Amine N-Oxidation
Reagent/SystemDescriptionReference
Hydrogen Peroxide (H₂O₂)A common and environmentally benign oxidant used for N-oxidation of tertiary amines. wikipedia.orggoogle.com
Peroxy Acids (e.g., mCPBA)Effective and widely used reagents for the synthesis of amine oxides. wikipedia.org
Catalytic H₂O₂ Systems (e.g., Pt or W catalysts)Employing metal catalysts enhances reaction rates and yields under mild conditions. researchgate.netias.ac.in
Cytochrome P-450 MonooxygenasesEnzymatic systems responsible for the metabolic N-oxidation of cyclobenzaprine in vivo. nih.gov

Electrochemical methods offer a sustainable and highly controllable alternative for the synthesis of N-oxides. mdpi.com These techniques utilize electric current to drive the oxidation, often avoiding the need for harsh chemical reagents and simplifying purification. rsc.orgnih.gov

One approach involves the direct electrochemical oxidation of the tertiary amine at an anode. Another strategy is the in-situ generation of an oxidizing agent. For example, peroxodicarbonate, a powerful and green oxidizer, can be generated electrochemically and then used for the N-oxidation of various amines. researchgate.netacs.org While direct electrochemical synthesis of Cyclobenzaprine N-Oxide has not been specifically detailed in the literature, the general success of these methods for other complex tertiary amines suggests their applicability. mdpi.comresearchgate.net These methods are advantageous due to their mild, reagent-free conditions and high atom economy. nih.gov

Oxidative Routes for Tertiary Amine N-Oxidation

Deuterium (B1214612) Labeling Techniques for Internal Standards

Deuterium-labeled compounds, such as Cyclobenzaprine-d3, are crucial as internal standards in quantitative mass spectrometry-based analyses, including pharmacokinetic studies and therapeutic drug monitoring. veeprho.comveeprho.commedchemexpress.comcerilliant.com The label provides a distinct mass signature that allows for precise differentiation from the unlabeled analyte.

The designation "d3" in Cyclobenzaprine-d3 typically signifies the replacement of three hydrogen atoms with deuterium on one of the N-methyl groups. veeprho.comcaymanchem.com The IUPAC name for this isotopologue is 3-(5H-dibenzo[a,d] veeprho.comannulen-5-ylidene)-N-methyl-N-(methyl-d3)propan-1-amine. veeprho.comcaymanchem.com

Achieving this specific labeling pattern requires regioselective synthetic methods. A common strategy would involve the N-alkylation of the corresponding desmethyl precursor (norcyclobenzaprine) using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). Alternatively, reductive amination of the appropriate aldehyde or ketone precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be employed.

More general methods for deuterium incorporation include hydrogen-deuterium exchange (H/D exchange) reactions, typically using deuterium oxide (D₂O) as the deuterium source under acidic, basic, or metal catalysis. mdpi.comwikipedia.org However, for creating a stable -CD₃ group, direct synthesis using deuterated building blocks is generally more reliable and specific than post-synthetic exchange methods. acs.org

For a deuterated compound to function effectively as an internal standard, two properties are paramount: high isotopic purity and high stability of the label.

Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms. avantiresearch.com High isotopic purity is essential to prevent mass spectral overlap between the internal standard and the analyte. lgcstandards.com The presence of unlabeled (d0) species in the internal standard can contribute to the analyte's signal, leading to inaccuracies and an elevated lower limit of quantification (LLOQ). avantiresearch.com Ideally, the isotopic distribution should be heavily skewed towards the desired labeled species (e.g., >98% d3).

Isotopic Stability: The deuterium label must be chemically stable and not susceptible to exchange with protons from the solvent or matrix during sample preparation, storage, and analysis. sigmaaldrich.com Deuterium atoms attached to carbon are generally stable, especially on non-acidic sp³-hybridized carbons like those in a methyl group. This contrasts with deuterium on heteroatoms (like -OH or -NH), which can readily exchange in protic solvents. wikipedia.org The C-D bonds in the N-methyl-d3 group of cyclobenzaprine are robust and not prone to back-exchange under typical analytical conditions, ensuring the integrity of the internal standard. lgcstandards.com

Introduction of Deuterium Atoms at Specific Molecular Positions

Characterization of Synthetic Products and Deuterated Compounds

The definitive identification and characterization of Cyclobenzaprine-d3 N-Oxide rely on a combination of modern analytical techniques. These methods confirm the covalent structure, the location and extent of isotopic labeling, and the presence of the N-oxide group.

Mass Spectrometry (MS): MS and tandem mass spectrometry (LC-MS/MS) are fundamental for characterizing the final product. rsc.orgnih.gov High-resolution mass spectrometry provides an accurate mass measurement, which will reflect the addition of one oxygen atom (+15.99 Da) and three deuterium atoms (+3.02 Da) compared to the parent cyclobenzaprine molecule. The fragmentation pattern in MS/MS experiments provides structural confirmation and is essential for developing quantitative LC-MS/MS methods. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. nih.gov In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of one N-methyl group would be absent. The chemical shifts of the protons on the remaining N-methyl group and the adjacent methylene (B1212753) (-CH₂-) groups would be shifted downfield due to the electron-withdrawing effect of the N-oxide moiety. ¹³C NMR would show corresponding changes in the carbon signals.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the presence of the N-O functional group. mdpi.com The N-O stretching vibration typically appears as a characteristic band in the fingerprint region of the spectrum, generally between 920 and 970 cm⁻¹. mdpi.com

Table 2: Analytical Techniques for the Characterization of this compound
TechniqueInformation ProvidedReference
Mass Spectrometry (MS/MS)Confirms molecular weight, isotopic enrichment, and structural fragmentation for identification and quantification. rsc.orgnih.gov
NMR Spectroscopy (¹H, ¹³C)Provides definitive structural confirmation, verifies the position of deuterium labeling, and confirms N-oxide formation through chemical shift changes. nih.gov
FTIR SpectroscopyIdentifies the presence of the N-O functional group via its characteristic vibrational frequency. mdpi.com

Advanced Analytical Methodologies and Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the determination of cyclobenzaprine (B1214914) and its derivatives due to its superior sensitivity and selectivity.

Researchers have successfully developed and validated LC-MS/MS methods for the concurrent quantification of cyclobenzaprine, its primary metabolite desmethyl cyclobenzaprine, and its major degradation product, cyclobenzaprine N-oxide. nih.gov One such method utilizes a high-performance liquid chromatography system coupled with an electrospray ionization (ESI) tandem mass spectrometer. nih.gov

The chromatographic separation is often achieved on specialized columns, such as a Luna PFP(2) column, with a gradient elution. nih.gov A typical mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run at a maintained column temperature of 55 °C. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.gov For example, the ion pair m/z 276.2→216.2 is monitored for cyclobenzaprine. nih.gov This approach allows for the clear separation and detection of desmethyl cyclobenzaprine, cyclobenzaprine, and cyclobenzaprine N-oxide in a single analytical run. nih.govresearchgate.net

In quantitative analytical chemistry, particularly in LC-MS/MS, an internal standard (IS) is crucial for accuracy. The ideal IS is a stable isotope-labeled version of the analyte. While Cyclobenzaprine N-Oxide is a known metabolite and degradation product, the commonly documented internal standard used for the simultaneous analysis of cyclobenzaprine and its metabolites is Cyclobenzaprine-d3. nih.govcerilliant.comcaymanchem.com

Cyclobenzaprine-d3, a deuterated analogue of the parent drug, is added to samples at a known concentration before sample preparation. nih.govcaymanchem.comclearsynth.com Because it is nearly chemically identical to cyclobenzaprine, it co-elutes and experiences similar ionization efficiency and potential matrix effects. lcms.cz However, its mass is three units higher, allowing the mass spectrometer to distinguish it from the non-labeled analyte. caymanchem.com By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the sample workup or injection process can be corrected, leading to highly accurate and precise quantification. oup.com This principle of using a deuterated standard is fundamental; theoretically, Cyclobenzaprine-d3 N-Oxide could serve as an ideal internal standard for the specific quantification of Cyclobenzaprine N-Oxide, though published methods often rely on Cyclobenzaprine-d3 to correct for all related analytes in the assay. nih.govlcms.cz

The validation of these LC-MS/MS methods is performed according to stringent international guidelines to ensure their reliability. nih.gov

Linearity: The method demonstrates a linear relationship between concentration and instrument response over a specific range. For the simultaneous analysis, linearity was established from 0.93–952.38 ng/mL for each analyte, with correlation coefficients (r) of ≥0.997, indicating a strong linear fit. nih.gov Another study showed linearity over a range of 0.049-29.81 ng/mL. nih.gov

Accuracy and Precision: These parameters are assessed using quality control (QC) samples at different concentrations. The accuracy, expressed as the mean relative error, and precision, measured by the coefficient of variation (CV), must fall within accepted limits. nih.gov The table below summarizes results from a validated method. nih.gov

AnalyteLevelNominal Conc. (ng/mL)Within-Run Accuracy (%)Within-Run Precision (CV%)Between-Run Accuracy (%)Between-Run Precision (CV%)
CyclobenzaprineLLOQ0.93-1.75.5-1.76.1
QC low2.79-3.15.0-2.35.0
QC medium47.62-2.21.5-2.02.8
QC high714.29-1.30.9-1.11.9
Desmethyl CyclobenzaprineLLOQ0.93-1.65.1-1.76.1
QC low2.79-2.84.5-2.44.5
QC medium47.62-2.21.5-2.02.9
QC high714.29-1.30.9-1.11.9
Cyclobenzaprine N-OxideLLOQ0.93-1.55.0-1.76.1
QC low2.79-2.94.6-2.54.6
QC medium47.62-2.21.5-2.12.9
QC high714.29-1.30.9-1.11.9

Data sourced from a study on the simultaneous quantification of cyclobenzaprine and its related compounds. nih.gov

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. For the method described, the LLOQ was 0.93 ng/mL, with signal-to-noise ratios of ≥127:1, demonstrating high sensitivity. nih.gov Other methods have reported even lower LLOQs, such as 0.05 ng/mL or 0.049 ng/mL. nih.govactascientific.com

Dilution Integrity: This parameter ensures that a sample with a concentration above the upper limit of quantification can be diluted with a blank matrix and still yield an accurate result. The integrity of a 1:5 and 1:10 dilution has been successfully verified. nih.gov

Application of this compound as an Internal Standard

Other Chromatographic Techniques in Analytical Research

While LC-MS/MS is a dominant technique, other chromatographic methods have also been employed in the analysis of cyclobenzaprine.

High-Performance Liquid Chromatography (HPLC), often with UV detection, has been used for the determination of cyclobenzaprine. actascientific.com Validated HPLC methods are applied for the analysis of cyclobenzaprine in bulk drug and commercial tablet dosage forms. researchgate.netresearchgate.net For instance, one method used a C18 column with a mobile phase of methanol (B129727) and orthophosphoric acid, achieving linearity in the 5–25 µg/mL range. researchgate.net However, a significant challenge with HPLC is its potential inability to resolve cyclobenzaprine from structurally similar compounds. nih.gov Cyclobenzaprine differs from the tricyclic antidepressant amitriptyline (B1667244) only by a double bond in its central ring, which can lead to co-elution in certain HPLC systems, causing analytical interference. nih.govoup.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), offers a solution to the resolution issues sometimes encountered with HPLC. researchgate.net Research has shown that GC-MS analysis can effectively distinguish cyclobenzaprine from amitriptyline, as well as their respective metabolites, norcyclobenzaprine (B1203295) and nortriptyline. nih.govoup.com This separation is typically achieved after a derivatization step, such as with trifluoroacetic anhydride, which improves the chromatographic properties of the compounds. researchgate.netnih.gov The distinct gas chromatographic retention times and mass spectrometric fragmentation patterns allow for unambiguous identification and quantification. oup.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the separation and qualitative analysis of cyclobenzaprine and its metabolites, including the N-oxide form. While specific Rf values for this compound are not extensively published, methods developed for the separation of cyclobenzaprine and its degradation products provide a strong basis for its analysis.

In a study focused on the degradation of cyclobenzaprine, a High-Performance Thin-Layer Chromatography (HPTLC) method was developed using precoated silica (B1680970) gel 60F254 plates. The mobile phase consisted of a mixture of toluene, ethyl acetate, methanol, and glacial acetic acid in a ratio of 4:2:3.5:0.5 (v/v/v/v). researchgate.net Densitometric analysis was performed at a detection wavelength of 290 nm. researchgate.net Under these or similar conditions, this compound, being a polar metabolite, would be expected to have a lower Rf value compared to the parent drug, cyclobenzaprine. The separation of various degradation products in this system, with Rf values ranging from 0.27 to 0.86, demonstrates the capability of TLC to resolve compounds with structural similarities. researchgate.net

Table 1: Representative HPTLC System for Cyclobenzaprine and Related Compounds

ParameterDescription
Stationary Phase Silica gel 60F254 HPTLC plates
Mobile Phase Toluene : Ethyl Acetate : Methanol : Glacial Acetic Acid (4:2:3.5:0.5 v/v/v/v)
Detection Densitometric scanning at 290 nm
Expected Behavior of this compound Lower Rf value relative to Cyclobenzaprine due to increased polarity.

This data is based on methods for cyclobenzaprine and its degradation products.

Spectroscopic and Spectrometric Elucidation Techniques

The definitive identification and structural confirmation of this compound rely on a combination of sophisticated spectroscopic and spectrometric methods.

Mass Spectrometry (MS and MS/MS) for Structural Information

Mass spectrometry is an indispensable tool for the characterization of this compound. Due to the incorporation of three deuterium (B1214612) atoms, the molecular weight of this compound is 3 units higher than its non-deuterated counterpart.

A detailed forced degradation study of cyclobenzaprine provided extensive mass spectrometric data for the resulting N-oxide. rsc.org The mass spectrum of the non-deuterated Cyclobenzaprine N-oxide shows a protonated molecular ion [MH]+ at an m/z of 292. rsc.org Consequently, the [MH]+ for this compound is expected at an m/z of 295.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. For the non-deuterated N-oxide, key fragment ions were observed at m/z 274 [MH+ - H₂O], 262 [MH+ - HCHO], and 231 [MH+ - HON(CH₃)₂]. rsc.org The fragmentation pattern for the deuterated analog would be expected to show corresponding shifts for fragments containing the deuterated methyl group. The primary fragment resulting from the loss of the N-oxide side chain would likely remain at m/z 231, while other fragments may be influenced by the deuterium labeling.

Table 2: Predicted Mass Spectrometric Data for this compound

IonNon-Deuterated m/z (Observed) rsc.orgDeuterated m/z (Predicted)Description
[MH]⁺ 292295Protonated Molecular Ion
[MH - H₂O]⁺ 274277Loss of water
[MH - HCHO]⁺ 262265Loss of formaldehyde
[MH - HON(CH₃)₂]⁺ 231231Loss of dimethylhydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive evidence for the structure of a molecule. While a specific NMR spectrum for this compound is not publicly available, data for the parent compound, cyclobenzaprine, offers insight into the expected signals. The key distinguishing feature in the ¹H NMR spectrum of this compound would be the absence of the N-dimethyl signal and the presence of a signal corresponding to the remaining N-methyl group, alongside the characteristic aromatic and aliphatic protons of the tricyclic ring system. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon would be observed as a multiplet with a significantly lower intensity due to C-D coupling. The chemical shifts of the carbons and protons adjacent to the N-oxide group would also be influenced compared to the parent amine.

Spectrophotometric Methods

UV-Vis spectrophotometry is useful for the initial characterization and quantification of this compound. The UV spectrum is dictated by the dibenzocycloheptene chromophore. The non-deuterated parent compound, cyclobenzaprine, exhibits absorption maxima at approximately 224 nm and 289 nm. nih.govnewdrugapprovals.org The formation of the N-oxide does not significantly alter the core chromophore, and thus, this compound is expected to have a similar UV absorption profile. A study on cyclobenzaprine degradation products confirmed that the UV absorption maxima for the N-oxide were observed at 225, 245, and 290 nm, indicating the integrity of the endocyclic and exocyclic double bonds. rsc.org This spectrophotometric data can be utilized in HPLC-UV methods for detection and quantification.

Table 3: UV Absorption Maxima for Cyclobenzaprine and its N-Oxide

Compoundλmax (nm)
Cyclobenzaprine 224, 289 nih.govnewdrugapprovals.org
Cyclobenzaprine N-Oxide 225, 245, 290 rsc.org
This compound (Predicted) ~225, 245, 290

Quality Control (QC) Applications in Analytical Research using Reference Standards

The primary application of this compound is as a reference standard in quality control (QC) for analytical research, particularly in methods involving mass spectrometry. Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis due to their ability to accurately correct for variations during sample preparation and analysis. chemicalbook.com

In quantitative bioanalysis, such as determining the concentration of Cyclobenzaprine N-oxide in plasma or urine, a known amount of this compound is added to the sample at the beginning of the workflow. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer source, and other matrix effects. researchgate.net

By measuring the ratio of the response of the analyte to the response of the stable isotope-labeled internal standard, a highly accurate and precise quantification can be achieved. This approach is fundamental for method validation and is a key component of quality control in regulated bioanalytical laboratories. researchgate.net The use of such standards ensures the reliability and reproducibility of analytical data over time, which is essential for pharmacokinetic and metabolic studies. chembk.com

Metabolic Investigations of Cyclobenzaprine and N Oxide Formation

In Vitro Metabolic Pathways of Cyclobenzaprine (B1214914) to N-Oxide

In vitro models are fundamental tools for dissecting the specific metabolic routes of a parent compound. For cyclobenzaprine, these systems have been instrumental in identifying the pathways leading to the formation of Cyclobenzaprine N-Oxide.

The metabolism of cyclobenzaprine is predominantly oxidative, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. nih.govfda.gov While the N-demethylation pathway of cyclobenzaprine is primarily catalyzed by CYP3A4 and CYP1A2, with minor contributions from CYP2D6, the specific enzymes driving N-oxidation are part of this complex system. fda.govdrugbank.comnih.gov The formation of Cyclobenzaprine N-Oxide occurs through the oxidation of the tertiary amine group of the parent molecule. researchgate.net

Studies have demonstrated that the formation of oxidative metabolites is dependent on a complete microsomal system, including the cofactor NADP, which strongly implicates the involvement of CYP monooxygenases. tandfonline.com Further evidence comes from microbial biotransformation models, where the formation of hydroxylated metabolites of cyclobenzaprine was attributed to cytochrome P-450 monooxygenases. nih.govnih.gov

Conversely, research has also identified enzymatic pathways for the reduction of Cyclobenzaprine N-Oxide back to its parent amine. Studies have shown that aldehyde oxidase, a cytosolic enzyme, can catalyze this reduction in liver preparations. medchemexpress.comnih.gov Another study noted that rat blood, through the combined action of quinone reductase in the plasma and hemoglobin in erythrocytes, can also reduce Cyclobenzaprine N-Oxide. nih.gov

Isolated biological systems provide a controlled environment to study metabolic transformations. Rat liver microsomes and fungal cultures have been particularly valuable in elucidating the formation of Cyclobenzaprine N-Oxide.

Incubation of cyclobenzaprine with rat liver microsomal preparations has successfully demonstrated the formation of several metabolic products. tandfonline.com Through techniques such as gas chromatography and mass spectrometry, researchers have isolated and identified Cyclobenzaprine N-Oxide alongside other metabolites. tandfonline.comresearchgate.net The formation of these products was shown to be dependent on an active enzymatic system. tandfonline.com

Table 1: Metabolites of Cyclobenzaprine Identified in Rat Liver Microsome Incubations This table is based on data from in vitro studies.

Metabolite IdentifiedMetabolic PathwayReference
Cyclobenzaprine N-OxideN-Oxidation tandfonline.comresearchgate.net
DesmethylcyclobenzaprineN-Demethylation tandfonline.comresearchgate.net
Cyclobenzaprine-10,11-epoxideEpoxidation tandfonline.comresearchgate.net
10,11-epoxycyclobenzaprine N-oxideEpoxidation and N-Oxidation tandfonline.comresearchgate.net

Fungal biotransformation using the fungus Cunninghamella elegans has also served as an effective model for mammalian metabolism. nih.govnih.gov This microbial system metabolizes cyclobenzaprine into a profile of products that mirrors those found in mammals. nih.gov Among the metabolites produced, Cyclobenzaprine N-Oxide was identified, although as a minor component compared to other hydroxylated and demethylated products. nih.govnih.govinvivochem.cn These fungal-derived metabolites have been used as analytical standards for comparative studies with mammalian systems like rat liver microsomes. nih.govnih.gov

Table 2: Metabolites of Cyclobenzaprine Identified in Cunninghamella elegans Cultures This table details the distribution of metabolites produced by fungal biotransformation.

Metabolite IdentifiedPercentage of Total MetabolitesReference
2-hydroxycyclobenzaprine59% nih.govnih.gov
N-desmethylcyclobenzaprine21% nih.govnih.gov
Cyclobenzaprine trans-10,11-dihydrodiol5% nih.govnih.gov
N-desmethyl-2-hydroxy-cyclobenzaprine3% nih.govnih.gov
3-hydroxycyclobenzaprine3% nih.govnih.gov
Cyclobenzaprine N-Oxide1% nih.govnih.gov

Identification of Enzymatic Systems Involved in N-Oxidation (e.g., Cytochrome P450 isoforms)

Identification and Characterization of Cyclobenzaprine N-Oxide as a Primary Metabolite

Cyclobenzaprine N-Oxide is consistently identified as a metabolite of cyclobenzaprine in various preclinical studies. medchemexpress.comclearsynth.comscbt.com Its formation is a primary metabolic event resulting from the oxidation of the tertiary amine group on the cyclobenzaprine molecule. researchgate.net It has been detected in the urine of rats and dogs administered the parent drug. nih.govnih.gov

The definitive identification and characterization of Cyclobenzaprine N-Oxide have been accomplished using advanced analytical techniques. Methods such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have been crucial for obtaining precise molecular weight and structural information. researchgate.net Further confirmation has been achieved through preparative liquid chromatography for isolation, followed by comparison to purified standards. researchgate.nettandfonline.com

Utilization of Deuterated Cyclobenzaprine N-Oxide in Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds, particularly deuterated analogues, is a powerful strategy in metabolic research. google.com Deuterium (B1214612) labeling can help trace the metabolic fate of a drug and, in some cases, alter metabolic rates, which can be useful for studying specific pathways. google.comgoogle.com

In the context of cyclobenzaprine metabolism, deuterated standards are essential for quantitative analysis. Cyclobenzaprine-d3 N-Oxide is the deuterium-labeled form of the N-oxide metabolite. medchemexpress.com Its primary application is as an internal standard in bioanalytical methods, such as LC-MS/MS, used to measure the concentration of the unlabeled Cyclobenzaprine N-Oxide formed in biological samples. nih.gov The use of a deuterated internal standard improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. nih.gov

Degradation Studies and Impurity Profiling

Forced Degradation Studies of Cyclobenzaprine (B1214914) Leading to N-Oxide Formation

Systematic forced degradation studies on cyclobenzaprine have been conducted to understand its degradation mechanisms. researchgate.netrsc.org These studies typically employ a range of stress conditions to mimic those that the drug substance might encounter during its shelf life. researchgate.netrsc.org

Oxidation has been identified as a primary degradation pathway for cyclobenzaprine. rsc.orgdaicelpharmastandards.com Exposure to oxidative agents, such as hydrogen peroxide, can lead to the formation of several degradation products. rsc.orgdntb.gov.ua The tertiary amine group and the double bonds within the cyclobenzaprine molecule are particularly susceptible to oxidation. rsc.orgdaicelpharmastandards.com The oxidation of the tertiary amine group results in the formation of Cyclobenzaprine N-oxide. rsc.orgoup.com Studies have shown that this reaction can be facilitated in the presence of hydrogen peroxide. oup.comresearchgate.net In some experimental setups, a 3% solution of hydrogen peroxide is used to induce oxidative stress at room temperature over several hours. rsc.org

A study by Liu et al. detailed a compound-specific oxidation procedure under acidic conditions, where cyclobenzaprine HCl was dissolved in a solution containing 1% hydrogen peroxide and a metal wire as a catalyst. This method was effective in generating a significant amount of degradants for identification within a few hours. rsc.org

Hydrolytic degradation studies involve subjecting the drug substance to acidic and basic solutions. For cyclobenzaprine, these studies have been carried out by stressing the drug in solutions of 1 N HCl and 1 N NaOH at elevated temperatures, for instance, 60°C for 6 hours. rsc.org While cyclobenzaprine shows significant degradation under hydrolytic stress conditions, the formation of the N-oxide is more prominently associated with oxidative pathways. However, under acidic conditions, the protonation of the tertiary amine group can influence the molecule's susceptibility to oxidation. researchgate.netrsc.org

Photostability studies, following guidelines such as those from the International Conference on Harmonisation (ICH), involve exposing the solid drug substance to UV-visible light. rsc.org Thermal stress testing involves subjecting the drug powder to high heat and humidity, for example, 40°C and 75% relative humidity for an extended period. rsc.org Research indicates that cyclobenzaprine remains relatively stable under thermal and photolytic stress conditions. However, some studies have reported degradation under photolytic conditions. wjpps.com

Hydrolytic Degradation under Acidic and Basic Conditions

Role of Cyclobenzaprine N-Oxide as a Major Degradation Product

Cyclobenzaprine N-oxide is recognized as a major degradation product resulting from the oxidation of cyclobenzaprine. oup.commdpi.com Its formation is a key indicator of oxidative degradation. rsc.org In impurity profiling studies, Cyclobenzaprine N-oxide is often one of the specified impurities that is monitored. daicelpharmastandards.comoup.comresearchgate.netnih.gov The presence and quantity of this N-oxide can provide valuable information about the stability of the drug product and its storage conditions.

Impurity Profiling Methodologies in Pharmaceutical Research

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical product. This is crucial for ensuring the safety and quality of the drug.

Various analytical techniques are employed for the detection, identification, and quantification of impurities and degradants in cyclobenzaprine. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of this process. pharmascholars.comdaicelpharmastandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has proven to be a powerful tool for characterizing drug impurities and degradation products. rsc.org Techniques like Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) have been used to obtain accurate molecular weight and structural information of cyclobenzaprine and its degradants, including the N-oxide. researchgate.netrsc.org

High-Performance Thin-Layer Chromatography (HPTLC) is another validated method for the estimation of cyclobenzaprine hydrochloride and its degradation products.

LC-MS/MS (Tandem Mass Spectrometry) offers high sensitivity and specificity for the simultaneous quantification of cyclobenzaprine and its related compounds, including Cyclobenzaprine N-oxide. mdpi.comnih.gov

For definitive structural confirmation of the degradants, techniques such as preparative LC isolation, organic synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy are often utilized in conjunction with LC-MS data. rsc.orgrsc.org

Below is a table summarizing the analytical methods used in the study of cyclobenzaprine degradation:

Analytical TechniqueApplication in Cyclobenzaprine Degradation Studies
HPLC Separation and quantification of cyclobenzaprine and its impurities. pharmascholars.comdaicelpharmastandards.com
LC-MS Identification and characterization of degradation products by providing molecular weight and structural information. rsc.org
LC-APCI-MS Used to obtain accurate molecular weight and structural information of cyclobenzaprine and its degradants. researchgate.netrsc.org
LC-MS/MS Simultaneous and sensitive quantification of cyclobenzaprine, its metabolites, and degradation products like N-oxide. mdpi.comnih.gov
HPTLC A validated method for the estimation of cyclobenzaprine and its degradants in stressed samples.
NMR Spectroscopy Used for the definitive structural elucidation of isolated degradation products. rsc.orgrsc.org

Importance of Reference Standards in Impurity Analysis

The integrity of pharmaceutical products is fundamentally reliant on the rigorous control of impurities. Reference standards are indispensable tools in this process, serving as the benchmark against which the identity, strength, quality, and purity of a drug substance are measured. synthinkchemicals.com A reference standard is a highly purified and well-characterized compound used for qualitative identification, quantitative analysis, and the calibration of analytical instruments. creative-biolabs.com In the context of degradation studies and impurity profiling, their role is paramount for ensuring that any impurities arising during manufacturing or storage are accurately detected, quantified, and controlled within acceptable limits set by regulatory bodies. hospital.beknorspharma.com

The primary functions of reference standards in impurity analysis are multifaceted. They are essential for the validation of analytical methods, providing a known quantity and purity to verify the accuracy and reliability of tests designed to detect and measure impurities. hospital.be Furthermore, they are used to create standard curves, which are necessary for the precise quantification of impurity levels in unknown samples. By providing a definitive quality control benchmark, reference standards ensure batch-to-batch consistency and are pivotal in demonstrating that a drug product meets the stringent requirements for regulatory approval. synthinkchemicals.comhospital.be The process of sourcing and characterizing these standards, however, can be a significant investment of time and resources. pharmaceutical-technology.com

In modern analytical techniques, particularly those employing mass spectrometry (MS), stable isotope-labeled (SIL) internal standards represent the gold standard for quantification. scioninstruments.comwaters.com A SIL internal standard is a version of the analyte where one or more atoms have been replaced with their non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.com Because SIL standards are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com This co-elution and similar ionization efficiency allow the SIL standard to accurately correct for variations in sample recovery, matrix effects (where other components in the sample suppress or enhance the analyte signal), and instrument drift. scioninstruments.comscispace.com This correction capability is crucial for achieving the high level of accuracy and precision required in trace-level impurity analysis. lgcstandards.com

Cyclobenzaprine, a widely used muscle relaxant, is known to degrade through several oxidative pathways, leading to the formation of various impurities. rsc.org Key degradation products identified in forced degradation studies include Cyclobenzaprine N-Oxide, dibenzosuberenone, and anthraquinone. rsc.orgnih.govresearchgate.net The accurate quantification of these impurities is critical for ensuring the stability and safety of cyclobenzaprine formulations.

Cyclobenzaprine-d3 N-Oxide is the deuterium-labeled analog of Cyclobenzaprine N-Oxide, a significant oxidative degradation product of Cyclobenzaprine. rsc.orgresearchgate.netchemondis.com As a stable isotope-labeled internal standard, this compound is specifically designed for use in quantitative analyses by liquid chromatography-mass spectrometry (LC-MS). nih.gov When analyzing a sample for the presence of Cyclobenzaprine N-Oxide, a known amount of this compound is added at the beginning of the sample preparation process. lgcstandards.com Since the labeled and unlabeled compounds have a different mass-to-charge ratio (m/z), the mass spectrometer can distinguish between them. scioninstruments.com By measuring the ratio of the response of the native impurity (Cyclobenzaprine N-Oxide) to the response of the internal standard (this compound), analysts can precisely calculate the concentration of the impurity, compensating for potential analytical errors. lgcstandards.com This ensures a rugged and reliable bioanalytical method, even when dealing with complex sample matrices or very low impurity concentrations. scispace.com

The following table summarizes the key functions of reference standards in the analysis of pharmaceutical impurities.

FunctionDescription
Method Validation Used to develop and validate the accuracy, precision, and specificity of analytical methods for identifying and quantifying impurities. hospital.be
Quantification Act as calibrators to construct standard curves, enabling the precise measurement of impurity concentrations in drug substances and products.
Identification Serve as a benchmark to confirm the identity of unknown peaks detected during chromatographic analysis of the drug product. synthinkchemicals.com
Quality Control Provide a basis for comparing impurity profiles across different batches, ensuring consistent product quality and manufacturing processes. hospital.be
Regulatory Compliance Essential for demonstrating to regulatory authorities that impurity levels are within the established safe limits. knorspharma.com

Advanced Research Applications and Future Directions

Application in Ex Vivo Permeation Models

The development of alternative drug delivery routes, such as sublingual administration, requires predictive models to assess drug absorption across mucosal membranes. researchgate.netnih.gov Ex vivo permeation models, which utilize animal tissues, serve as a crucial intermediate step between simple in vitro tests and complex in vivo studies in humans. researchgate.net Cyclobenzaprine-d3 N-Oxide, along with other deuterated forms like Cyclobenzaprine-d3, is instrumental in these models for the accurate quantification of the parent drug and its metabolites. researchgate.net

Characterization of Permeation Across Biological Barriers (e.g., Oromucosal Tissue)

Researchers have established standardized ex vivo models to investigate the permeation of cyclobenzaprine (B1214914) across oromucosal tissues, specifically porcine esophageal mucosa, which serves as a surrogate for human oral mucosa. nih.gov In these studies, a sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is employed to quantify cyclobenzaprine and its metabolites. researchgate.netnih.gov The use of this compound as an internal standard is vital for ensuring the accuracy and precision of these measurements. researchgate.netnih.gov

One such model combines a Kerski diffusion cell with process automation and sensitive LC-MS/MS analysis to create a physiologically relevant environment. researchgate.net This setup allows for the detailed characterization of drug permeation, helping to optimize sublingual tablet formulations. nih.gov For instance, studies have demonstrated a significant enhancement in cyclobenzaprine permeation (a 4.68-fold increase) through formulation development guided by these ex vivo models. nih.gov The models are also sensitive enough to detect negative impacts on permeation, such as a 33.85% decrease caused by salt disproportionation under stress conditions. nih.gov

Monitoring of Drug Metabolism within Ex Vivo Systems

A key advantage of advanced ex vivo models is their ability to incorporate the monitoring of drug metabolism during transmucosal permeation. researchgate.netnih.gov The oral cavity has metabolic activity, and understanding this is crucial for developing orally administered drugs. nih.gov The primary active metabolite of cyclobenzaprine, desmethyl cyclobenzaprine, is formed through demethylation catalyzed by cytochrome P450 isoenzymes (CYP1A2, CYP3A4, and CYP2D6). nih.gov

By using a validated LC-MS/MS method, researchers can simultaneously quantify cyclobenzaprine, desmethyl cyclobenzaprine, and cyclobenzaprine N-oxide. nih.gov this compound serves as a stable isotope-labeled internal standard in this process, ensuring reliable quantification. researchgate.netnih.gov Studies using this approach have shown that the metabolic conversion to desmethyl cyclobenzaprine in oromucosal tissue is remarkably low. After 60 minutes, the cumulative amount of desmethyl cyclobenzaprine was only 0.39 µg/cm², compared to 95.23 µg/cm² of permeated cyclobenzaprine, indicating minimal local metabolism in the oral mucosa. nih.gov

Development of Novel Sensor Technologies for Cyclobenzaprine and Related Compounds

The development of rapid, sensitive, and cost-effective analytical methods for determining drug concentrations in various samples is a significant area of research. Electrochemical sensors have emerged as a promising technology for pharmaceutical analysis. nih.gov

Electrochemical Determination Methods

Several novel electrochemical sensors have been developed for the determination of cyclobenzaprine hydrochloride. nih.govinnoriginal.comacs.orgrsc.orgresearcher.life These methods offer high sensitivity and selectivity and have been successfully applied to quantify the drug in pure form, pharmaceutical formulations, and biological fluids like water, human serum, and urine. innoriginal.comacs.orgresearcher.life

Different approaches have been explored, including:

Carbon Paste Electrodes (CPEs): Two selective carbon paste electrodes were developed using ammonium (B1175870) reineckate (B100417) and phosphotungstic acid as anion exchangers. innoriginal.com These sensors demonstrated a near-Nernstian response over a concentration range of 1.00×10⁻⁴ to 1.00×10⁻² M. innoriginal.com Another study utilized a CPE modified with titanium dioxide (TiO2) nanoparticles and sulfur-incorporated graphitic carbon nitride (S-GCN), which showed a detection limit of 6.4 × 10⁻⁹ M. acs.org

Screen-Printed Electrodes: A screen-printed electrode modified with a cobalt-doped α-Mn2O3 nanostructure on a carbon nanotube paste was constructed, exhibiting a wide linear response range and a detection limit of 2.84 × 10⁻⁷ mol L⁻¹. rsc.org

Boron-Doped Diamond Electrodes (BDDE): A non-enzymatic sensor was developed using a BDDE modified with a Cobalt Oxide/Nafion nanocomposite. This sensor achieved a limit of detection (LOD) of 2.08 μg/L and was successfully used to quantify cyclobenzaprine in human blood serum and urine with excellent recovery rates. nih.gov

Glassy Carbon Electrodes: A modified glassy carbon electrode using a Ce-doped ZnO/r-GO nanocomposite was developed, achieving a low detection limit of 1.6 × 10⁻⁸ M for cyclobenzaprine. researcher.life

Research on Analogs and Derivatives of Cyclobenzaprine N-Oxide

Research into the analogs and derivatives of cyclobenzaprine aims to improve its therapeutic properties and reduce undesirable side effects. Cyclobenzaprine N-oxide is a major tertiary amine metabolite of cyclobenzaprine. medchemexpress.com Other significant metabolites and derivatives include desmethyl cyclobenzaprine (norcyclobenzaprine), hydroxylated derivatives, and the 10,11-epoxide. researchgate.netnih.gov

New analogs have been synthesized with modifications intended to decrease the rate of metabolism to active metabolites like norcyclobenzaprine (B1203295), which may contribute to side effects. google.com For example, analogs incorporating beta-fluoro alkyl groups or azetidine (B1206935) rings are designed to slow metabolism at the nitrogen atom. google.com These new compounds are investigated for their pharmacodynamic properties, such as inhibition of the 5HT2a receptor, and for potential therapeutic uses in conditions treated by cyclobenzaprine. google.com The identification of various degradation products and impurities, including cyclobenzaprine N-oxide, dibenzosuberenone, and amitriptyline (B1667244), is also crucial for ensuring the quality and stability of pharmaceutical formulations. nih.gov

Emerging Methodologies in Deuterated Compound Research

The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), is an increasingly important methodology in drug discovery and development. acs.orgresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of a drug, often leading to improved metabolic stability and an enhanced therapeutic profile. researchgate.netnih.gov

This compound is an example of a deuterated compound used primarily as a stable isotope-labeled internal standard for analytical purposes. medchemexpress.com However, the broader field of deuteration research is focused on creating new chemical entities with superior properties. researchgate.net

Key methodologies in deuteration include:

Hydrogen Isotope Exchange (HIE): This is the most direct method for introducing deuterium into a molecule, often at a late stage of synthesis. acs.org

Reductive Deuteration: This involves the addition of deuterium across double or triple bonds. researchgate.net

Dehalogenative Deuteration: This method replaces a halogen atom with a deuterium atom. researchgate.net

Recent advances include the development of novel catalytic techniques that offer more efficient and selective deuteration. wiseguyreports.com The growing application of deuterated compounds extends beyond improving drug efficacy to their use in nuclear magnetic resonance (NMR) spectroscopy, as tracers in metabolic studies, and in the development of new diagnostic tools. wiseguyreports.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 has further spurred interest and research in this area. researchgate.net

Q & A

How can researchers design a robust analytical method for quantifying Cyclobenzaprine-d3 N-Oxide in biological matrices?

Answer:
this compound is typically quantified using LC-MS or GC-MS due to its deuterated structure, which minimizes isotopic interference. Key steps include:

  • Internal Standard Selection : Use Cyclobenzaprine-d3 hydrochloride (CAS 1184983-42-3) as an internal standard (IS) due to its structural similarity and high purity (>98%) .
  • Sample Preparation : Optimize protein precipitation or solid-phase extraction to reduce matrix effects.
  • Chromatographic Conditions : Employ a C18 column with a gradient elution (e.g., methanol/ammonium formate) to separate this compound from endogenous compounds .
  • Mass Spectrometry Parameters : Use multiple reaction monitoring (MRM) transitions for specificity, e.g., m/z 328 → 215 for this compound and m/z 314 → 215 for the IS .

What strategies resolve discrepancies in reported receptor binding affinities of Cyclobenzaprine N-Oxide derivatives?

Answer:
Contradictions in receptor affinity data (e.g., muscarinic M1/M2/M3 receptor Kis values) may arise from assay variability. To address this:

  • Standardize Assay Conditions : Use uniform cell lines (e.g., CHO cells expressing human receptors) and buffer systems .
  • Validate Competitive Binding Curves : Include positive controls (e.g., atropine for muscarinic receptors) and ensure equilibrium conditions.
  • Cross-Reference Structural Data : Compare results with analogs like N-Nitroso Desmethyl Cyclobenzaprine, which shares structural motifs affecting receptor interactions .

How can researchers identify and quantify trace impurities (e.g., nitrosamines) in this compound batches?

Answer:
Nitrosamine impurities (e.g., N-Nitroso Desmethyl Cyclobenzaprine) require stringent detection due to regulatory limits (FDA/EMA):

  • Method Development : Use LC-MS/MS with a zwitterionic HILIC column to separate polar impurities.
  • Limit of Quantification (LOQ) : Achieve LOQ < 1 ppb via MRM transitions (e.g., m/z 290 → 148 for N-Nitroso derivatives) .
  • Batch-Specific Validation : Follow USP guidelines for impurity profiling, including forced degradation studies (acid/base/oxidative stress) .

What experimental approaches elucidate the metabolic pathways of this compound in preclinical models?

Answer:
Metabolic studies should combine in vitro and in vivo methods:

  • In Vitro Incubations : Use liver microsomes or hepatocytes to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites. Monitor deuterium retention to track metabolic stability .
  • In Vivo Sampling : Collect plasma/urine from rodent models post-dosing. Apply high-resolution MS (HRMS) for untargeted metabolite profiling.
  • Data Analysis Tools : Use software (e.g., Compound Discoverer) to annotate metabolites based on fragmentation patterns .

How does the N-Oxide moiety influence the physicochemical properties of Cyclobenzaprine derivatives?

Answer:
The N-Oxide group enhances polarity, altering solubility and membrane permeability:

  • LogP Measurement : Compare this compound (LogP ~1.2) with non-oxidized analogs (LogP ~3.5) using shake-flask or chromatographic methods .
  • Permeability Assays : Perform Caco-2 cell monolayers or PAMPA to assess intestinal absorption. N-Oxides often exhibit reduced passive diffusion but may utilize active transporters .

What statistical methods are optimal for analyzing dose-response data in this compound toxicity studies?

Answer:
For robust dose-response modeling:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values to account for variability .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

How can researchers validate the stability of this compound under varying storage conditions?

Answer:
Stability studies should follow ICH Q1A guidelines:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 2–4 weeks.
  • Analytical Monitoring : Track degradation products via LC-MS and confirm structural changes using NMR or HRMS .
  • Real-Time Stability : Store batches at -20°C (long-term) and 4°C (short-term). Use ANOVA to compare degradation rates across conditions .

What computational tools predict the interaction between this compound and cytochrome P450 enzymes?

Answer:
In silico approaches include:

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses with CYP3A4/2D6 active sites.
  • QSAR Models : Train algorithms on published Ki values of structurally related N-Oxides to predict metabolic liability .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) with GROMACS or AMBER .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.